Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate
Description
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate is a cyclopropane-containing ester derivative featuring a hydroxymethyl-substituted phenyl ring. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, though commercial availability has been discontinued, as noted in recent catalogs .
Properties
IUPAC Name |
methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOHPRGNJTTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with phenyl compounds under specific conditions. One common method includes the esterification of 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylic acid with methanol in the presence of a strong acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 206.24 g/mol. It features a cyclopropane ring substituted with a carboxylate group and a hydroxymethylphenyl moiety, giving it unique structural characteristics.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds. Its unique structure may offer advantages compared to traditional compounds.
- Organic Synthesis: It can be used as a chemical intermediate. Reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its behavior in biological systems. These studies typically focus on:
- Binding affinities
- Metabolic pathways
- Potential toxicities
Such studies are essential for determining the practical applications of this compound in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and application .
Comparison with Similar Compounds
Methyl 1-(5-Methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate
- Substituents : Methoxy and nitro groups at the 2-, 4-, and 5-positions of the phenyl ring.
- Key Differences : The electron-withdrawing nitro groups reduce electron density on the aromatic ring, contrasting with the electron-donating hydroxymethyl group in the target compound. This difference likely impacts reactivity in nucleophilic substitution or catalytic reactions.
- Synthesis : Prepared via cesium carbonate-mediated coupling of 1-fluoro-5-methoxy-2,4-dinitrobenzene with methyl 1-hydroxycyclopropane-1-carboxylate .
Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate
- Substituent : Bromine at the para position.
- Key Differences : Bromine’s electronegativity and larger atomic radius may alter steric and electronic properties compared to hydroxymethyl. The bromophenyl analog is classified as harmful (inhalation, dermal, ingestion) per its MSDS .
- Applications : Halogenated analogs are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
Methyl 1-[3-(Hydroxymethyl)phenyl]cyclopropane-1-carboxylate
- Substituent Position : Hydroxymethyl at the meta position.
- Key Differences : Positional isomerism may affect intermolecular interactions, such as hydrogen bonding or crystal packing, influencing solubility and crystallization behavior .
Ring Size Variants
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Ring Structure : Cyclobutane instead of cyclopropane.
- Functional Group: Methylamino substituent.
- Key Differences: The cyclobutane ring reduces strain but increases conformational flexibility. The amino group introduces basicity, enabling salt formation (e.g., hydrochloride salts) for improved stability .
Methyl 1-(Methylamino)cyclopentanecarboxylate
- Ring Structure : Cyclopentane.
Biological Activity
Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate, with the chemical formula CHO, is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 218.24 g/mol
- CAS Number : 1630906-85-2
Cyclopropane derivatives, including this compound, are known for their diverse biological activities due to their unique structural properties. The compound's mechanism of action may involve:
- Enzyme Inhibition : Cyclopropanes have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Research indicates that cyclopropane derivatives can exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic processes .
- Antitumor Effects : Some studies suggest that these compounds may induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated .
Antimicrobial Activity
A study evaluated the antimicrobial effects of several cyclopropane derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing promising antimicrobial potential.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Antitumor Activity
In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines. The compound was tested on human breast cancer cells (MCF-7), where it demonstrated a dose-dependent increase in apoptosis markers.
| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 20 | 50 | 35 |
| 50 | 30 | 60 |
Case Study 1: Antimicrobial Efficacy
A recent investigation published in a peer-reviewed journal focused on the synthesis and biological evaluation of this compound. The study highlighted its efficacy against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Research
Another study explored the anticancer properties of this compound in combination with established chemotherapeutics. The findings suggested enhanced cytotoxicity when used in conjunction with doxorubicin in breast cancer cell lines, indicating a synergistic effect that could improve therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed methods. For example, cyclopropane ring formation may employ carbene insertion into alkenes using diazo compounds and catalysts like Rh(II) complexes. Post-functionalization of the hydroxymethyl group often requires protection/deprotection strategies (e.g., silylation or acetylation) to prevent side reactions .
- Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents significantly impact stereoselectivity. Hydrolysis of intermediates must be carefully monitored at pH 1–2 to avoid cyclopropane ring opening .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology :
- X-ray crystallography : Single-crystal analysis using SHELXL refinement (SHELX suite) resolves cyclopropane geometry and substituent orientation .
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies cyclopropane protons (δ 1.2–2.5 ppm) and ester carbonyls (δ 165–175 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight with [M+H]+ or [M+Na]+ adducts .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodology : Accelerated stability studies under varying pH (1–12), temperature (40–60°C), and humidity (75% RH) identify degradation pathways. For example, cyclopropane ring strain may lead to thermal cleavage, requiring storage at –20°C in inert atmospheres .
- Analytical Tools : TGA/DSC monitors thermal decomposition, while LC-MS tracks hydrolysis products (e.g., carboxylic acid derivatives) .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence reactivity in cross-coupling or functionalization reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain (~27 kcal/mol) and predict regioselectivity in reactions like Suzuki-Miyaura couplings. Experimental validation uses Pd catalysts with bulky ligands (e.g., SPhos) to stabilize transition states .
- Case Study : Sodium alcoholate-mediated substitutions (e.g., NaOEt in ethanol) at dichlorocyclopropane analogs show halogen replacement kinetics depend on steric hindrance from the hydroxymethyl group .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic studies?
- Data Conflict : Yields for cyclopropanation vary (40–85%) due to competing side reactions (e.g., dimerization of diazo precursors).
- Resolution : Kinetic studies using in-situ IR spectroscopy track diazo decomposition rates. Optimizing catalyst loading (e.g., 2 mol% Rh₂(OAc)₄) and slow reagent addition minimizes side pathways .
Q. How can computational tools predict the compound’s potential in drug discovery or material science?
- Methodology :
- QSAR/QSPR Models : Predict logP (2.1–3.5) and solubility using software like Schrödinger’s QikProp. The hydroxymethyl group enhances water solubility compared to non-polar analogs .
- Docking Studies : Molecular docking (AutoDock Vina) screens for binding affinity to biological targets (e.g., enzymes with hydrophobic active sites) .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Methodology : Chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases resolves enantiomers. Asymmetric synthesis using Evans auxiliaries or organocatalysts (e.g., proline derivatives) achieves >90% ee .
- Case Study : Racemic mixtures (e.g., rac-methyl cyclopropane carboxylates) are resolved via diastereomeric salt formation with (+)- or (–)-camphorsulfonic acid .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst type).
- Data Reproducibility : Report NMR spectra with coupling constants (J values) for cyclopropane protons (J = 5–8 Hz) and HPLC conditions (C18 columns, 0.1% TFA in water/acetonitrile) .
- Safety : Follow SDS protocols (e.g., methyl cyclopropane carboxylate derivatives require ventilation and PPE due to respiratory irritation risks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
